2-Hydroxy-5-methoxybenzaldehyde

Description

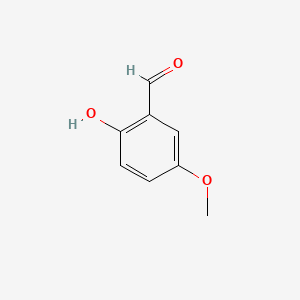

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHSPPYCNDYIKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217478 | |

| Record name | m-Anisaldehyde, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672-13-9 | |

| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxysalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000672139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Anisaldehyde, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxysalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hydroxy-5-methoxybenzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GYT2Q9UR3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of 2-Hydroxy-5-methoxybenzaldehyde, an aromatic aldehyde with significant potential in various scientific fields.

Core Properties

This compound, also known as 5-methoxysalicylaldehyde, is a valuable organic compound with the chemical formula C₈H₈O₃.[1] It is an isomer of vanillin and presents as a yellow to yellow-green liquid at room temperature.[1] This compound serves as a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 152.15 g/mol | [2] |

| Melting Point | 4 °C | [2] |

| Boiling Point | 103 °C at 2.5 mmHg | [2] |

| Density | 1.219 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.578 | [2] |

| Solubility | Miscible with chloroform. Slightly miscible with water. | [3] |

| Appearance | Clear yellow liquid | [4] |

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 672-13-9 | [1] |

| IUPAC Name | This compound | [5] |

| Synonyms | 5-Methoxysalicylaldehyde, 2-Formyl-4-methoxyphenol, 6-Hydroxy-m-anisaldehyde | [1][5] |

| InChI | InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | [5] |

| SMILES | COC1=CC(=C(C=C1)O)C=O | [5] |

Synthesis and Purification

The primary method for the synthesis of this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[1][6]

Experimental Protocol: Reimer-Tiemann Synthesis

This protocol outlines the synthesis of this compound from 4-methoxyphenol.

Materials:

-

4-Methoxyphenol (1 mole, 124.1 g)

-

Sodium hydroxide (8 moles, 320 g)

-

Chloroform (2 moles, 160 mL)

-

Sulfuric acid (10N)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

In a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 320 g of sodium hydroxide in 400 mL of hot deionized water.

-

Add 125 g of 4-methoxyphenol to the hot sodium hydroxide solution.

-

Heat the mixture to approximately 70°C using an oil bath.

-

Slowly add 160 mL of chloroform dropwise over 4 hours while maintaining vigorous stirring and a temperature of 70°C.

-

After the addition is complete, continue stirring at 70°C for an additional hour.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a 5-liter flask and acidify with 10N sulfuric acid until the solution is acidic. This will cause a black oil to separate.

-

Separate the black oil and transfer it to a flask for steam distillation.[7]

-

Collect the distillate (approximately 5 liters), which will contain the product as a yellow oil.[7]

-

Extract the yellow oil from the distillate with dichloromethane.

-

Evaporate the dichloromethane to yield crude this compound. The expected yield is approximately 74%.[7]

Purification

The crude product can be purified by either steam distillation or column chromatography.

Protocol: Steam Distillation

As described in the synthesis protocol, steam distillation is an effective method for separating the volatile this compound from non-volatile tars and impurities.[7][8]

Protocol: Column Chromatography

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of ethyl acetate in hexane is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation.

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with the solvent gradient, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum will show characteristic peaks for the aldehyde proton (singlet, ~9.8 ppm), aromatic protons (multiplets, ~6.8-7.2 ppm), the methoxy group protons (singlet, ~3.8 ppm), and the hydroxyl proton (broad singlet).

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (~196 ppm), aromatic carbons (~110-160 ppm), and the methoxy carbon (~56 ppm).[9]

Infrared (IR) Spectroscopy

The IR spectrum, typically recorded neat as a liquid film, will exhibit characteristic absorption bands.[5][10]

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3100-3500 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aldehyde) | 2720-2820 |

| C=O (aldehyde) | 1660-1680 |

| C=C (aromatic) | 1450-1600 |

| C-O (ether) | 1200-1300 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 152, corresponding to the molecular weight of the compound.[5] Common fragmentation patterns can also be observed.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in ethanol, will show absorption maxima characteristic of the substituted benzaldehyde chromophore.

Biological Activities and Mechanisms of Action

This compound has demonstrated several interesting biological activities, making it a compound of interest for drug development.

Enzyme Inhibition

Tyrosinase Inhibition:

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[11] This property suggests its potential application in the development of agents for treating hyperpigmentation disorders. The proposed mechanism involves the binding of the aldehyde to the active site of the enzyme, preventing the binding of its natural substrate, tyrosine.

Caption: Mechanism of tyrosinase inhibition.

Acetylcholinesterase (AChE) Inhibition:

The compound has also been reported to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12][13] This activity suggests its potential for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy. The inhibition mechanism likely involves the interaction of the molecule with the active site of AChE, preventing the hydrolysis of acetylcholine.[14]

Caption: Mechanism of acetylcholinesterase inhibition.

Experimental Workflows

Synthesis and Purification Workflow

The overall process from starting materials to the pure product can be visualized as a sequential workflow.

Caption: Synthesis and purification workflow.

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.

Conclusion

This compound is a versatile chemical with established synthetic routes and emerging biological significance. Its inhibitory effects on key enzymes such as tyrosinase and acetylcholinesterase highlight its potential for applications in the pharmaceutical and cosmetic industries. This guide provides a foundational understanding of its properties and handling, intended to support further research and development efforts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound 98 672-13-9 [sigmaaldrich.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. 164160500 [thermofisher.com]

- 5. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 7. Route to interesting aldehydes , Hive Chemistry Discourse [chemistry.mdma.ch]

- 8. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 9. This compound(672-13-9) 13C NMR [m.chemicalbook.com]

- 10. This compound(672-13-9) IR Spectrum [chemicalbook.com]

- 11. In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cholinesterase targeting by polyphenols: A therapeutic approach for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzaldehyde (CAS: 672-13-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methoxybenzaldehyde, a versatile organic compound with significant applications in synthetic chemistry and drug discovery. This document details its physicochemical properties, synthesis protocols, key reactions, and biological relevance, presented in a format tailored for scientific and research professionals.

Compound Identification and Profile

This compound, also known as 5-Methoxysalicylaldehyde, is an aromatic aldehyde.[1][2][3] It is a structural isomer of vanillin and serves as a key intermediate in the synthesis of more complex molecules.[2] Its structure features a benzene ring substituted with hydroxyl, methoxy, and formyl groups at positions 2, 5, and 1, respectively. This arrangement of functional groups imparts specific reactivity and makes it a valuable building block in various chemical transformations.[4]

Key Identifiers:

-

IUPAC Name: this compound[5]

-

Synonyms: 5-Methoxysalicylaldehyde, 6-Hydroxy-m-anisaldehyde, 2-Formyl-4-methoxyphenol[2][3]

Physicochemical Properties

The compound is typically a colorless to yellow or light brown liquid or solid, depending on purity and temperature, with a characteristic sweet, aldehyde-like odor.[4][6][7] It is soluble in organic solvents such as ethanol, ether, and chloroform, but only slightly soluble in water.[4][7][8][9]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Appearance | Colorless to yellow clear liquid | |

| Melting Point | 4 °C | [1][2][3][10] |

| Boiling Point | 247-250 °C (at 760 mmHg) | [2][8] |

| 103 °C (at 2.5 mmHg) | [1][7][10] | |

| Density | 1.219 g/mL (at 25 °C) | [1][2][7] |

| Refractive Index (n20/D) | 1.578 | [1][2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Vapor Pressure | 0.016 mmHg (at 25 °C) | [6][7] |

| pKa | 8.66 | [6] |

| Solubility | Miscible with chloroform. Sparingly soluble in water. Very soluble in ethanol and diethyl ether. | [7][8][9] |

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[2]

Reimer-Tiemann Formylation of 4-Methoxyphenol

This reaction introduces a formyl (-CHO) group onto the aromatic ring of 4-methoxyphenol ortho to the hydroxyl group. The reaction typically proceeds with high yield.[2]

Experimental Protocol:

-

Dissolution: Dissolve 124.1 g of 4-methoxyphenol in a sodium hydroxide solution (prepared by dissolving 320 g of NaOH in 400 mL of water).[11]

-

Addition of Chloroform: Add a total of 161 mL of chloroform to the solution. The addition should be controlled to manage the exothermic reaction.[11]

-

Reaction Work-up: Following the reaction, perform a standard work-up procedure.[11]

-

Purification: Purify the product via steam distillation. This process yields a clear yellow oil.[11] A typical reported yield is around 79-94%.[2][11]

Key Reactions and Synthetic Applications

This compound is a valuable intermediate for synthesizing a range of other compounds.

Methylation to 2,5-Dimethoxybenzaldehyde

A common application is its methylation to produce 2,5-dimethoxybenzaldehyde, another important pharmaceutical intermediate.[11][12]

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 10 g of this compound, 100 mL of acetone, and 14 g of anhydrous potassium carbonate.[11]

-

Reagent Addition: Heat the mixture to reflux and add 11 g of dimethyl sulfate.[11]

-

Reaction Time: Continue the reaction under reflux for 4 hours.[11]

-

Isolation: Evaporate the solvent. The crude product will crystallize in cold water.[11]

-

Purification: Recrystallize the product from an ethanol/water mixture to yield pure 2,5-dimethoxybenzaldehyde.[11]

Other Notable Reactions

-

Reduction: It can be reduced by sodium borohydride in ethanol to form 2-hydroxy-5-methoxybenzyl alcohol.[2]

-

Condensation: It reacts with malononitrile in a Knoevenagel condensation to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile.[2]

Applications in Research and Drug Development

This compound is utilized in several areas of scientific research due to its reactive nature and biological properties.

-

Precursor for PET Imaging Agents: It was used to synthesize desmethyl-PBR06, a precursor for radiolabeling agents used in Positron Emission Tomography (PET) imaging of the translocator protein (TSPO).[1][13]

-

Synthesis of Schiff Bases: It is a common starting material for creating tetradentate Schiff base compounds, which are important ligands in coordination chemistry and have been investigated for their biological activities.[1][3][13]

-

Biological Activity Studies: The compound itself is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.[4] It has also been identified as an inhibitor of acetylcholinesterase.[4]

-

Entomology Research: It has been employed in studies of the electroantennogram response of the vine weevil (Otiorhynchus sulcatus), indicating its role as a volatile plant compound.[1][13]

Spectral Information

Spectroscopic data is critical for the identification and characterization of this compound.

Table 2: Spectroscopic and Structural Identifiers

| Data Type | Identifier / Information | Reference(s) |

| SMILES | COC1=CC(=C(C=C1)O)C=O | [1][2][5] |

| InChI | InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | [1][2][5] |

| InChIKey | FZHSPPYCNDYIKD-UHFFFAOYSA-N | [1][2][5] |

| ¹H NMR | Spectrum available | [14][15] |

| ¹³C NMR | Spectrum available | [14] |

| Mass Spec. | GC-MS and MS-MS data available | [5][16] |

| IR | Spectrum available | [14][17] |

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.

Table 3: GHS Safety Information

| Category | Information | Reference(s) |

| Pictogram | Exclamation Mark | [3] |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| Storage | Store below +30°C in a closed container. | [7][13] |

| Incompatibilities | Strong oxidizing agents. | [6] |

References

- 1. This compound 98 672-13-9 [sigmaaldrich.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, 98% 672-13-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. CAS 672-13-9: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(672-13-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound [chemister.ru]

- 9. This compound, 98% | Fisher Scientific [fishersci.ca]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 12. qks.cqu.edu.cn [qks.cqu.edu.cn]

- 13. This compound | 672-13-9 [chemicalbook.com]

- 14. This compound(672-13-9) 1H NMR spectrum [chemicalbook.com]

- 15. 672-13-9|this compound|BLD Pharm [bldpharm.com]

- 16. Benzaldehyde, 2-hydroxy-5-methoxy- [webbook.nist.gov]

- 17. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzaldehyde: Chemical Structure, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methoxybenzaldehyde, a significant organic compound with diverse applications in chemical synthesis and biological systems. This document details its chemical structure, physicochemical properties, synthesis, and in-depth analytical characterization. Furthermore, it explores its role as a tyrosinase inhibitor, offering insights for its potential in drug development.

Chemical Identity and Physicochemical Properties

This compound, also known as 5-methoxysalicylaldehyde, is an aromatic aldehyde with the molecular formula C₈H₈O₃.[1] It is an isomer of vanillin and is characterized by a hydroxyl and a methoxy group substituted on the benzene ring.[1]

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Methoxysalicylaldehyde, 2-Formyl-4-methoxyphenol | [2] |

| CAS Number | 672-13-9 | [3] |

| Molecular Formula | C₈H₈O₃ | [2] |

| Molecular Weight | 152.15 g/mol | [2][3] |

| Appearance | Yellow to yellow-green liquid | |

| Density | 1.219 g/mL at 25 °C | [3] |

| Melting Point | 4 °C | [3] |

| Boiling Point | 103 °C at 2.5 mmHg | [3] |

| Refractive Index (n20/D) | 1.578 | [3] |

| SMILES | O=Cc1cc(OC)ccc1O | [3] |

| InChI | 1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | [3] |

| InChIKey | FZHSPPYCNDYIKD-UHFFFAOYSA-N | [3] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[4][5][6] In this case, 4-methoxyphenol is treated with chloroform in a strongly basic solution.[4][5]

Detailed Experimental Protocol: Reimer-Tiemann Reaction

This protocol is adapted from established procedures for the Reimer-Tiemann formylation of phenols.

Materials:

-

4-Methoxyphenol

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification

-

Dichloromethane (DCM) or Diethyl ether for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Deionized water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4-methoxyphenol in an aqueous solution of sodium hydroxide.

-

Heat the mixture to approximately 60-70°C with vigorous stirring.

-

Slowly add chloroform dropwise to the reaction mixture over a period of 1-2 hours. The reaction is exothermic and should be controlled to maintain a gentle reflux.

-

After the addition of chloroform is complete, continue stirring the mixture at the same temperature for an additional 2-3 hours.

-

Cool the reaction mixture to room temperature and then carefully acidify with a suitable acid (e.g., H₂SO₄ or HCl) until the solution is acidic to pH paper.

-

Transfer the mixture to a separatory funnel. The product may separate as an oil.

-

Extract the aqueous layer with dichloromethane or diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by steam distillation or column chromatography.

Analytical Characterization

A combination of spectroscopic techniques is employed for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Proton | 10.8 (approx.) | Singlet | 1H | Ar-OH |

| 9.85 (approx.) | Singlet | 1H | -CHO | |

| 7.1-7.3 (approx.) | Multiplet | 3H | Ar-H | |

| 3.80 (approx.) | Singlet | 3H | -OCH₃ | |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment | ||

| Carbon | 196.0 (approx.) | C=O (aldehyde) | ||

| 155.0 (approx.) | C-OH | |||

| 148.0 (approx.) | C-OCH₃ | |||

| 125.0 (approx.) | Ar-C | |||

| 123.0 (approx.) | Ar-C | |||

| 118.0 (approx.) | Ar-C | |||

| 115.0 (approx.) | Ar-C | |||

| 56.0 (approx.) | -OCH₃ |

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a 300 MHz or higher NMR spectrometer.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic -OH |

| 3080-3010 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | -OCH₃ and -CHO |

| 1680-1660 | C=O stretch | Aldehyde C=O |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1280-1200 | C-O stretch | Aryl ether |

| 1150-1085 | C-O stretch | Phenolic C-O |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum should be recorded first and subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrum Fragmentation for this compound

| m/z | Proposed Fragment | Notes |

| 152 | [M]⁺ | Molecular ion |

| 151 | [M-H]⁺ | Loss of a hydrogen atom |

| 123 | [M-CHO]⁺ | Loss of the formyl group |

| 108 | [M-CHO-CH₃]⁺ | Subsequent loss of a methyl radical |

| 95 | [M-CHO-CO]⁺ | Loss of carbon monoxide from the phenoxy cation |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of compound.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and to propose fragmentation pathways based on the observed fragment ions.

Biological Activity: Tyrosinase Inhibition

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This inhibitory activity makes it a compound of interest for applications in cosmetics and medicine for treating hyperpigmentation disorders. The mechanism of inhibition by benzaldehyde derivatives can be complex, involving competitive, non-competitive, or mixed-type inhibition. One proposed mechanism is the formation of a Schiff base between the aldehyde group of the inhibitor and an amino group in the active site of the enzyme.

The diagram illustrates competitive inhibition, where the inhibitor binds to the free enzyme, and uncompetitive inhibition, where it binds to the enzyme-substrate complex. Mixed inhibition involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.

Table 5: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Handling Precautions:

-

Work in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or mist.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a valuable chemical compound with a well-defined structure and properties. Its synthesis via the Reimer-Tiemann reaction is a standard laboratory procedure. A comprehensive suite of analytical techniques, including NMR, IR, and mass spectrometry, allows for its thorough characterization. The biological activity of this compound as a tyrosinase inhibitor highlights its potential for further investigation in the fields of dermatology and pharmacology. Proper safety precautions are essential when handling this chemical. This guide provides a solid foundation for researchers and professionals working with this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-羟基-5-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

The Discovery and Enduring Significance of 2-Hydroxy-5-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, synthesis, and evolving biological significance of 2-Hydroxy-5-methoxybenzaldehyde. From its origins in the seminal work of Reimer and Tiemann in the late 19th century to its contemporary applications in medicinal chemistry and materials science, this document offers a comprehensive overview for researchers and professionals. Detailed experimental protocols for its synthesis via the classic Reimer-Tiemann reaction are provided, alongside a summary of its physicochemical properties and a discussion of its known biological activities, including its role as an enzyme inhibitor and its potential as an antifungal agent.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the development of one of organic chemistry's cornerstone reactions: the Reimer-Tiemann reaction. In 1876, German chemists Karl Reimer and Ferdinand Tiemann reported a novel method for the ortho-formylation of phenols using chloroform in a basic medium.[1][2] This reaction provided a direct route to salicylaldehyde and its derivatives, compounds of significant interest for the synthesis of fragrances, dyes, and pharmaceuticals.

While the original publications by Reimer and Tiemann focused on the formylation of phenol itself, the reaction was quickly applied to a variety of substituted phenols by the burgeoning community of organic chemists in the late 19th century. The synthesis of this compound from 4-methoxyphenol is a classic example of the Reimer-Tiemann reaction's utility. Although a singular "discovery" paper for this specific compound is not readily identifiable in the historical literature, its synthesis would have been a logical and early extension of Reimer and Tiemann's work, likely performed by them or their contemporaries as they explored the scope and limitations of their new synthetic method. The compound is an isomer of vanillin and is also known by other names such as 5-methoxysalicylaldehyde and 2-formyl-4-methoxyphenol.[3][4]

Physicochemical Properties

This compound is a yellow to yellow-green liquid at room temperature.[3] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₃ | [5] |

| Molar Mass | 152.15 g/mol | [5] |

| Melting Point | 4 °C | [3] |

| Boiling Point | 250 °C | [3] |

| Density | 1.219 g/mL | [3] |

| Refractive Index (n_D) | 1.578 | [3] |

Table 1: Physicochemical Properties of this compound

Synthesis and Experimental Protocols

The primary and historically significant method for the synthesis of this compound is the Reimer-Tiemann reaction of 4-methoxyphenol.[3] Modern adaptations of this reaction have optimized yields and purity.

The Reimer-Tiemann Reaction: A Detailed Protocol

This protocol is a representative example of a modern laboratory-scale synthesis based on the historical Reimer-Tiemann reaction.

Materials:

-

4-Methoxyphenol

-

Chloroform (trichloromethane)

-

Sodium hydroxide (or potassium hydroxide)

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for neutralization)

-

Dichloromethane (or other extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate) for drying

-

Distillation apparatus or column chromatography setup for purification

Procedure:

-

Dissolution of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol in a suitable solvent such as ethanol.

-

Addition of Base: Slowly add a concentrated aqueous solution of sodium hydroxide to the flask with stirring. The phenoxide is formed in this step.

-

Addition of Chloroform: While maintaining a constant temperature (typically around 60-70 °C), add chloroform dropwise to the reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.

-

Reflux: After the addition of chloroform is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

-

Removal of Excess Chloroform: After the reflux period, distill off the excess chloroform.

-

Acidification: Cool the reaction mixture and acidify it with dilute hydrochloric acid until it is acidic to litmus paper. This step protonates the phenoxide and converts any remaining base to its salt.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.

-

Washing and Drying: Wash the organic layer with water and then with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel. A reported yield for this reaction is 79%.[3]

Caption: The reaction mechanism of the Reimer-Tiemann synthesis of this compound.

Biological Activities and Signaling Pathways

While historically valued as a synthetic intermediate, recent research has unveiled several biological activities of this compound.

Enzyme Inhibition

This compound has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis.[6] It has been shown to inhibit both the monophenolase and diphenolase activities of tyrosinase, acting as a reversible mixed inhibitor.[6] This suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing its catalytic efficiency. The IC50 values for the inhibition of tyrosinase monophenolase and diphenolase have been reported as 0.76 mmol/L and 2.45 mmol/L, respectively.[6]

Caption: The mixed-inhibition mechanism of tyrosinase by this compound.

Antifungal and Other Activities

Emerging research indicates that this compound possesses antifungal properties. Studies have shown its efficacy against the phytopathogenic fungus Fusarium graminearum, where it is believed to disrupt ergosterol biosynthesis and redox metabolism.[7] Additionally, it has been reported to have anti-inflammatory activity through the inhibition of acetylcholinesterase.[8] The compound has also been used as a precursor in the synthesis of radiolabeling agents for PET imaging of the translocator protein, which is associated with neuroinflammation.

Modern Applications and Future Outlook

This compound continues to be a valuable building block in organic synthesis. Its utility extends to the preparation of:

-

Pharmaceutical Intermediates: It serves as a precursor for more complex molecules with potential therapeutic applications.[6]

-

Schiff Bases and Ligands: The aldehyde functionality allows for the straightforward synthesis of Schiff bases, which are important ligands in coordination chemistry and catalysis.

-

Coumarin Derivatives: It can be used in the synthesis of coumarin derivatives, a class of compounds with diverse biological activities.[3]

The ongoing investigation into its biological activities, particularly its antifungal and enzyme-inhibitory properties, suggests that this compound and its derivatives may find new applications in drug development and agrochemicals.

Caption: A general experimental workflow for the synthesis and biological evaluation of this compound.

Conclusion

From its 19th-century origins in the exploration of a landmark chemical reaction to its current status as a molecule of interest in medicinal and materials chemistry, this compound exemplifies the enduring legacy of fundamental organic synthesis. Its straightforward preparation, coupled with its emerging biological activities, ensures its continued relevance for researchers and professionals in the chemical and life sciences. Further exploration of its mechanism of action in various biological systems holds the promise of unlocking new therapeutic and practical applications.

References

- 1. research.rug.nl [research.rug.nl]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Page loading... [guidechem.com]

- 7. Frontiers | 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis [frontiersin.org]

- 8. This compound | 672-13-9 | FH04958 [biosynth.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzaldehyde: An Isomer of Vanillin

This technical guide provides a comprehensive overview of this compound, a significant isomer of vanillin. It covers its chemical identity, physicochemical properties, synthesis protocols, chemical reactivity, and biological activities, presenting data and methodologies relevant to research and development.

Chemical Identity and Isomerism

This compound is an organic compound and a positional isomer of vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][2] In this isomer, the hydroxyl and methoxy groups are located at positions 2 and 5, respectively, on the benzene ring, which distinguishes it from vanillin and other isomers like ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde).[1][2][3] Its structure consists of a benzaldehyde core with hydroxyl and ether functional groups.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| Preferred IUPAC Name | This compound[1][4] |

| Other Names | 5-Methoxysalicylaldehyde, 2-Formyl-4-methoxyphenol, 6-Hydroxy-m-anisaldehyde[1][5] |

| CAS Number | 672-13-9[1] |

| PubChem CID | 95695, 24848799[1][4] |

| EC Number | 211-589-0[1] |

| InChI Key | FZHSPPYCNDYIKD-UHFFFAOYSA-N[1][4][6] |

| SMILES | COC1=CC(=C(C=C1)O)C=O[1][4] |

Physicochemical Properties

This compound typically appears as a yellow to yellow-green liquid.[1][5] It is sensitive to air and slightly miscible with water.[5]

Table 2: Physicochemical Data

| Property | Value |

| Chemical Formula | C₈H₈O₃[1] |

| Molar Mass | 152.149 g·mol⁻¹[1] |

| Appearance | Yellow to yellow-green liquid[1] |

| Density | 1.219 g/mL at 25 °C[1] |

| Melting Point | 4 °C[1][5] |

| Boiling Point | 250 °C; 103 °C at 2.5 mmHg[1][5] |

| Refractive Index (n20/D) | 1.578[1] |

| Water Solubility | Slightly miscible[5] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.

Reimer-Tiemann Reaction

This method produces the target compound by reacting 4-methoxyphenol with chloroform in a basic solution, achieving a yield of up to 79%.[1][7]

Caption: Workflow for the Reimer-Tiemann Synthesis.

Experimental Protocol: Reimer-Tiemann Synthesis[8]

-

Preparation: Dissolve 124.1 g of 4-methoxyphenol in a sodium hydroxide solution (prepared by dissolving 320 g of NaOH in 400 mL of water).

-

Reaction: To the prepared solution, add a total of 161 mL of chloroform. The reaction is typically heated to induce reflux.

-

Work-up: After the reaction is complete, perform a standard work-up which includes acidification of the reaction mixture.

-

Purification: The crude product is purified by steam distillation. This process yields a clear yellow oil. A reported synthesis yielded 109.8 g of the product with 94% purity as determined by GC/MS.[7]

Alternative Synthesis via Magnesium Chloride and Paraformaldehyde

An alternative method involves the formylation of 4-methoxyphenol using paraformaldehyde, catalyzed by anhydrous magnesium chloride and triethylamine.[8][9]

Experimental Protocol: Alternative Synthesis[10]

-

Preparation: Warm a mixture of 600 g of acetonitrile, 186.2 g of 4-methoxyphenol (1.5 moles), and 214 g of anhydrous magnesium chloride (2.25 moles) to 45°C.

-

Addition of Base: Add 227.4 g of triethylamine (2.25 moles) dropwise at 45°C.

-

Reaction: Add 150 g of paraformaldehyde (4.75 moles) and heat the reaction mixture to reflux.

-

Work-up: Remove methanol by distillation. Cool the solution to 60°C and add it to 900 mL of water. Acidify the solution with concentrated HCl.

-

Purification: Extract the product with toluene, wash the organic layer, and remove the solvent under vacuum to obtain the crude product.

Chemical Reactivity and Derivatives

This compound serves as a versatile intermediate in organic synthesis.

Synthesis of Coumarin Derivatives

It reacts with malononitrile in a Knoevenagel condensation to form 2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrile, a coumarin derivative.[1]

Reduction to Benzyl Alcohol

The aldehyde group can be reduced by sodium borohydride in ethanol to yield 2-hydroxy-5-methoxybenzyl alcohol.[1]

Methylation to 2,5-Dimethoxybenzaldehyde

The compound is a key precursor for the synthesis of 2,5-dimethoxybenzaldehyde, an important pharmaceutical intermediate.[7][10]

Caption: Synthesis of 2,5-Dimethoxybenzaldehyde.

Experimental Protocol: Methylation[8]

-

Setup: Charge a 250 mL round-bottom flask with 100 mL of acetone, 14 g of anhydrous potassium carbonate, and 10 g of this compound.

-

Reaction: Bring the mixture to reflux temperature and add 11 g of dimethyl sulfate. Continue the reaction for 4 hours.

-

Isolation: Evaporate the solvent. The crude product will crystallize in cold water.

-

Purification: Recrystallize the product from an ethanol/water mixture to yield pure 2,5-dimethoxybenzaldehyde.

Biological Activities and Applications

This compound exhibits a range of biological activities and is used in various scientific applications.

Biological Profile

-

Enzyme Inhibition: It acts as an anti-inflammatory agent and an acetylcholinesterase inhibitor.[11] It is also a reversible mixed inhibitor of tyrosinase, affecting both monophenolase and diphenolase activities.[12]

-

Antimicrobial and Acaricidal Activity: The compound has shown acaricidal activity against the stored food mite Tyrophagus putrescentiae.[6] It is also noted to have antifungal properties.[13]

Table 3: Quantitative Biological Data - Tyrosinase Inhibition [12]

| Enzyme Activity | IC₅₀ (mmol/L) |

| Monophenolase | 0.76 |

| Diphenolase | 2.45 |

Applications in Research and Synthesis

-

Pharmaceutical Intermediates: It is an important intermediate in the synthesis of pharmaceuticals and other fine chemicals.[11][12]

-

Radiolabeling: It has been used to synthesize desmethyl-PBR06, a precursor for radiolabeling agents used in Positron Emission Tomography (PET) imaging.[6]

-

Schiff Base Synthesis: The compound is employed in the synthesis of tetradentate Schiff base compounds, which are valuable ligands in coordination chemistry.[6]

Structural Isomerism of Vanillin

The structural arrangement of the hydroxyl and methoxy groups on the benzaldehyde ring leads to several isomers, each with distinct properties and applications.

Caption: Relationship between Vanillin and Its Isomers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Vanillin - Wikipedia [en.wikipedia.org]

- 3. ortho-Vanillin - Wikipedia [en.wikipedia.org]

- 4. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 672-13-9 [m.chemicalbook.com]

- 6. 2-ヒドロキシ-5-メトキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 8. Sciencemadness Discussion Board - Preparation of Crude this compound. Methanol? - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 10. qks.cqu.edu.cn [qks.cqu.edu.cn]

- 11. This compound | 672-13-9 | FH04958 [biosynth.com]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound | CAS#:672-13-9 | Chemsrc [chemsrc.com]

The Natural Occurrence of 2-Hydroxy-5-methoxybenzaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 2-Hydroxy-5-methoxybenzaldehyde, a phenolic aldehyde with potential applications in the pharmaceutical and fragrance industries. This document details the known plant sources of this compound, presents available quantitative data, outlines experimental protocols for its extraction and analysis, and proposes a putative biosynthetic pathway. The information is intended for researchers, scientists, and drug development professionals engaged in the study and application of natural products.

Introduction

This compound, also known as 5-methoxysalicylaldehyde, is an aromatic organic compound with the chemical formula C₈H₈O₃. It is a derivative of benzaldehyde with a hydroxyl group at the C2 position and a methoxy group at the C5 position. While its synthetic routes are established, the exploration of its natural sources is of growing interest for the discovery of novel bioactive compounds and for understanding the biochemical diversity of plants. This guide consolidates the current knowledge on the natural occurrence of this specific benzaldehyde isomer.

Natural Sources of this compound

To date, the natural occurrence of this compound has been reported in a limited number of plant species. The primary confirmed sources are:

While the presence of this compound has been confirmed in these species, detailed quantitative analyses across different plant tissues and developmental stages are not extensively documented in publicly available literature.

Quantitative Data

Quantitative data on the concentration of this compound in its natural sources is scarce. The following table summarizes the available information. Researchers are encouraged to perform quantitative analysis as part of their initial investigations into these plant sources.

| Plant Species | Plant Part | Compound Concentration | Method of Analysis | Reference |

| Parthenocissus tricuspidata | Not Specified | Data not available | Not Specified | [1] |

| Acer nikoense | Not Specified | Data not available | Not Specified | [1] |

Note: The lack of quantitative data highlights a significant research gap and an opportunity for novel contributions to the field of phytochemistry.

Experimental Protocols

While a specific, detailed protocol for the isolation of this compound from Parthenocissus tricuspidata or Acer nikoense is not available in the literature, a general methodology can be constructed based on standard phytochemical techniques for the extraction and analysis of phenolic compounds from plant materials.

General Extraction and Isolation Workflow

The following workflow outlines a logical approach for the extraction and isolation of this compound from plant material.

Caption: General workflow for the extraction and isolation of this compound.

Detailed Methodologies

4.2.1. Plant Material Collection and Preparation:

-

Collect fresh plant material (e.g., leaves or stems of Parthenocissus tricuspidata or Acer nikoense).

-

Thoroughly wash the material with distilled water to remove any debris.

-

Air-dry the plant material in the shade at room temperature or freeze-dry to preserve the chemical constituents.

-

Grind the dried material into a fine powder using a mechanical grinder.

4.2.2. Extraction:

-

Macerate the powdered plant material with a suitable solvent (e.g., 80% methanol or ethanol) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional shaking.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

4.2.3. Fractionation:

-

Suspend the crude extract in distilled water and perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

The ethyl acetate fraction is expected to be enriched with phenolic compounds, including this compound.

4.2.4. Isolation and Purification:

-

Subject the ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using a suitable solvent system and visualize under UV light or with a suitable staining reagent.

-

Pool the fractions showing a spot corresponding to a standard of this compound.

-

Perform further purification of the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

4.2.5. Characterization:

-

Confirm the identity of the isolated compound using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR to elucidate the structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

-

Proposed Biosynthetic Pathway

The precise biosynthetic pathway leading to this compound in plants has not been fully elucidated. However, based on the established biosynthesis of other benzaldehydes and phenolic compounds, a putative pathway can be proposed. This pathway likely originates from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine.

References

2-Hydroxy-5-methoxybenzaldehyde physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 2-Hydroxy-5-methoxybenzaldehyde, a key intermediate in various chemical syntheses.

Chemical Identity and Physical Properties

This compound, an isomer of vanillin, is an organic compound with the chemical formula C₈H₈O₃.[1][2] It is also known by several synonyms, including 5-Methoxysalicylaldehyde, 6-Hydroxy-m-anisaldehyde, and 2-Formyl-4-methoxyphenol.[1][3] This compound typically appears as a colorless to yellow or yellow-green clear liquid.[1][3]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [1][2][3] |

| Molar Mass | 152.15 g/mol | [1][2][4] |

| Appearance | Colorless to yellow, clear liquid | [3] |

| Melting Point | 4 °C (39 °F; 277 K) | [1][5] |

| Boiling Point | 248-250 °C (478-482 °F; 521-523 K) | [1] |

| 103 °C at 2.5 mmHg | [6] | |

| Density | 1.219 g/mL at 25 °C | [1] |

| Refractive Index (n_D²⁰) | 1.578 | [1] |

| Solubility | Slightly soluble in water. Miscible with chloroform. | [3][7][8] |

| pKa | 8.66 | [3] |

| Flash Point | >110 °C (>230 °F) | [8][9] |

Spectral Data

Comprehensive spectral data for this compound is available, confirming its structure. This includes 1H NMR, 13C NMR, IR, UV-Vis, and mass spectrometry data.[4][10][11]

Chemical Properties and Reactivity

This compound is a versatile molecule due to its functional groups: a phenol, an aldehyde, and a methoxy group. It is stable under normal storage and handling conditions.[3]

Key Reactions:

-

Reduction: The aldehyde group can be reduced to a primary alcohol. For instance, treatment with sodium borohydride in ethanol yields 2-hydroxy-5-methoxybenzyl alcohol.[1]

-

Knoevenagel Condensation: It reacts with active methylene compounds like malononitrile to form coumarin derivatives.[1]

-

Alkylation: The phenolic hydroxyl group can be alkylated, for example, through methylation with dimethyl sulfate to form 2,5-dimethoxybenzaldehyde.[12]

Incompatibilities: The compound should be kept away from strong oxidizing agents and strong bases.[13] Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[3][13]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development.

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols.[1] This process involves the reaction of a phenol with chloroform in a basic solution.

Methodology:

-

Reactant Preparation: Dissolve 4-methoxyphenol (124.1 g) in an aqueous solution of sodium hydroxide (320 g NaOH in 400 mL water).[12]

-

Reaction: To the cooled solution, add chloroform (161 mL) dropwise while maintaining the reaction temperature.[12]

-

Work-up: After the reaction is complete, the mixture is typically acidified.

-

Purification: The product is isolated and purified, often by steam distillation, yielding a clear yellow oil. A yield of 79% has been reported for this method.[1][12]

Caption: Synthesis of this compound via Reimer-Tiemann Reaction.

An alternative synthesis involves the formylation of 4-methoxyphenol using paraformaldehyde, catalyzed by magnesium chloride and triethylamine.

Methodology:

-

Reactant Preparation: A mixture of acetonitrile (600 g), 4-methoxyphenol (186.2 g, 1.5 moles), and anhydrous magnesium chloride (214 g, 2.25 moles) is warmed to 45°C.[14]

-

Addition of Base: Triethylamine (227.4 g, 2.25 moles) is added dropwise at 45°C.[14]

-

Reaction: Paraformaldehyde (150 g, 4.75 moles) is then added, and the mixture is heated to reflux.[14]

-

Work-up and Purification: Methanol formed during the reaction is removed by distillation. The solution is then cooled, added to water, and acidified. The product is extracted and purified.[14]

Caption: A general workflow for the synthesis and purification of a chemical compound.

The aldehyde functionality can be selectively reduced to an alcohol.

Methodology:

-

Dissolution: Dissolve this compound in a suitable solvent, such as ethanol.

-

Reduction: Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions.[1]

-

Work-up: After the reaction is complete (monitored by TLC), the reaction is quenched, typically with a weak acid, and the product is extracted.

-

Purification: The solvent is evaporated, and the resulting alcohol can be purified by recrystallization or chromatography.

Caption: Reduction of this compound to its corresponding alcohol.

Safety and Handling

This compound is considered hazardous. It causes skin irritation and serious eye irritation.[4][13] It may also cause respiratory irritation.[4][13]

Precautionary Measures:

-

Handling: Wash hands thoroughly after handling. Use in a well-ventilated area and avoid breathing mist or vapors.[3][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][13]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[3][13]

This guide serves as a foundational resource for professionals working with this compound. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 672-13-9 | FH04958 [biosynth.com]

- 3. This compound(672-13-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. This compound | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2-羟基-5-甲氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. chembk.com [chembk.com]

- 9. This compound CAS#: 672-13-9 [m.chemicalbook.com]

- 10. This compound(672-13-9) IR Spectrum [m.chemicalbook.com]

- 11. Benzaldehyde, 2-hydroxy-5-methoxy- [webbook.nist.gov]

- 12. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]

Navigating the Safe Handling of 2-Hydroxy-5-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 2-Hydroxy-5-methoxybenzaldehyde (CAS No. 672-13-9), a key intermediate in various synthetic pathways. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes. This document outlines the hazardous properties, personal protective measures, emergency procedures, and the experimental basis for these recommendations.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₃ | [3][5] |

| Molecular Weight | 152.15 g/mol | [3] |

| Melting Point | 4 °C (lit.) | [5][6] |

| Boiling Point | 248 °C | [7] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5][8] |

| Density | 1.219 g/mL at 25 °C (lit.) | [5][8] |

| Vapor Pressure | 0.016 mmHg at 25 °C | [7] |

| Solubility | Slightly soluble in water | [7] |

Table 2: Toxicological Data

| Test | Species | Route | Result | Reference |

| LD50 (Lethal Dose 50) | Mouse | Intraperitoneal | 125 mg/kg | [6] |

| LD50 (Lethal Dose 50) | Rat | Oral | 3,300 mg/kg (OECD Test Guideline 401) | [4] |

| LD50 (Lethal Dose 50) | Rabbit | Dermal | > 5,010 mg/kg | [4] |

Experimental Protocols for Hazard Assessment

The hazard classifications of this compound are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD Test Guideline 401)

This guideline, though now largely replaced by alternative methods, provides a basis for understanding acute oral toxicity data. The test involves the oral administration of the substance in graduated doses to several groups of experimental animals, typically rodents.[4] Observations of effects and mortality are made over a set period. The LD50, the statistically derived single dose that can be expected to cause death in 50% of the animals, is then calculated.[4] Key steps in the protocol include:

-

Test Animals: Healthy, young adult rodents of a commonly used laboratory strain are selected. Animals are acclimatized to the laboratory conditions before the study.[4]

-

Dosage: The substance is administered in a single dose by gavage. At least three dose levels are typically used, with the aim of identifying a dose that causes no mortality and one that causes 100% mortality.[4]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after administration.[4]

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.[4]

Skin Irritation (Based on OECD Test Guideline 404 & 439)

The "Causes skin irritation (Category 2)" classification is determined through in vivo or in vitro testing.

-

In Vivo (OECD 404): A single dose of the test substance is applied to a small area of the skin of an animal, typically a rabbit.[9][10] The treated area is observed for signs of erythema (redness) and edema (swelling) at specific intervals.[10] The severity of these reactions is scored and used to classify the substance.[10]

-

In Vitro (OECD 439): This method uses reconstructed human epidermis (RhE) models to assess skin irritation, avoiding the use of live animals.[1][7] The test chemical is applied to the surface of the RhE tissue. Cell viability is then measured, typically using an MTT assay. A reduction in cell viability below a certain threshold indicates that the chemical is an irritant.[1][2]

Serious Eye Irritation (Based on OECD Test Guideline 405)

The "Causes serious eye irritation (Category 2A)" classification is determined by applying the test substance to the eye of an animal, usually a rabbit. The protocol involves:

-

Application: A single dose of the substance is applied into the conjunctival sac of one eye.[3][11] The other eye serves as a control.[11]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for effects on the cornea, iris, and conjunctiva.[3]

-

Scoring: Lesions are scored according to a standardized system to determine the level of irritation.[11] The reversibility of the effects is also assessed.[3]

Flash Point Determination

The flash point is determined using a closed-cup method, such as the Pensky-Martens closed cup tester (ASTM D93) or a similar standard.[8][12] The general procedure involves:

-

Heating: The substance is heated in a closed cup at a controlled rate.[12]

-

Ignition Source: A small flame is periodically introduced into the vapor space above the liquid.[12]

-

Flash Point: The flash point is the lowest temperature at which the vapors ignite to produce a flash.[12][13][14]

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is mandatory:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[2] Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2][7]

-

Skin Protection: Handle with gloves that have been inspected prior to use.[2] Wear appropriate protective clothing to prevent skin exposure.[7]

-

Respiratory Protection: Use in a well-ventilated area.[7][11] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is required.[8]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

-

Use only outdoors or in a well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][7]

Storage

Emergency Procedures

First-Aid Measures

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][4][7] If not breathing, give artificial respiration.[7] Seek medical attention.[2][7]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][7] Get medical aid if irritation develops and persists.[4][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[2][4][7] Immediately call a poison center or doctor.[2]

-

Ingestion: Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[2][7] Rinse mouth with water and drink 2-4 cupfuls of milk or water.[7] Seek medical attention.[2][7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]

-

Specific Hazards: Emits toxic fumes under fire conditions.[4]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][2][7]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[1][2] Ensure adequate ventilation.[1][2] Avoid dust formation.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Methods for Containment and Cleaning Up: Absorb the spill with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place it in a suitable, closed container for disposal.[1]

Visualized Workflows

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Logical workflow for safe handling of this compound.

Emergency Response Logic

This diagram outlines the decision-making process in the event of an exposure or spill.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Eye Irritation Test OECD 496 - 100% animal free [integracosmetics.com]

- 6. flashpointsrl.com [flashpointsrl.com]

- 7. siesascs.edu.in [siesascs.edu.in]

- 8. pacificbiolabs.com [pacificbiolabs.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 13. scimed.co.uk [scimed.co.uk]

- 14. Flash Point Analysis for open cup flash point and closed cup flash point testing [aroscientific.com]

Navigating the Solubility Landscape of 2-Hydroxy-5-methoxybenzaldehyde in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Hydroxy-5-methoxybenzaldehyde, a key intermediate in the pharmaceutical and fine chemical industries. Tailored for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to aid in experimental design.

Core Data Presentation: Solubility of this compound

Understanding the solubility of this compound is crucial for its effective use in synthesis, formulation, and purification processes. The following table summarizes the available qualitative and quantitative solubility data in a range of common organic solvents. Due to a scarcity of publicly available quantitative data, this table primarily presents qualitative assessments. Researchers are encouraged to determine precise solubilities for their specific applications using the protocols outlined in this guide.

| Solvent | Chemical Formula | Solvent Type | Solubility Profile | Temperature (°C) |

| Chloroform | CHCl₃ | Halogenated | Miscible[1] | Not Specified |

| Diethyl Ether | (C₂H₅)₂O | Ether | Very Soluble[2] | Not Specified |

| Ethanol | C₂H₅OH | Protic Polar | Very Soluble[2] | Not Specified |

| Water | H₂O | Protic Polar | Sparingly Soluble[2] / Slightly Miscible[1] / ~4.65 g/L[3] | 25[3] |

Note: "Miscible" indicates that the two liquids form a homogeneous solution in all proportions. "Very Soluble" suggests a high degree of solubility, though a precise quantitative value is not provided in the cited sources. "Sparingly Soluble" and "Slightly Miscible" indicate low solubility.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is fundamental to successful research and development. The following are detailed methodologies for determining the solubility of a liquid analyte, such as this compound, in an organic solvent.

Isothermal Equilibrium Method with Gravimetric Analysis

This classic method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute by evaporating the solvent.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight seals

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a separate liquid phase of the solute should be visible to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved microdroplets.

-

Transfer the filtered, saturated solution to a pre-weighed evaporation dish.

-

Record the exact weight of the dish with the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Carefully evaporate the solvent from the dish in a fume hood or under a gentle stream of inert gas. For higher boiling point solvents, a vacuum oven at a controlled temperature may be necessary.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-